molecular formula C13H14N2O B8642567 4-(4-Ethylbenzyl)pyridazin-3-ol

4-(4-Ethylbenzyl)pyridazin-3-ol

Cat. No.: B8642567
M. Wt: 214.26 g/mol
InChI Key: HFYPBVFXZLHFFY-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)pyridazin-3-ol is a pyridazine derivative characterized by a hydroxyl group at position 3 and a 4-ethylbenzyl substituent at position 4 of the pyridazine ring. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-[(4-ethylphenyl)methyl]-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N2O/c1-2-10-3-5-11(6-4-10)9-12-7-8-14-15-13(12)16/h3-8H,2,9H2,1H3,(H,15,16)

InChI Key

HFYPBVFXZLHFFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC=NNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Pyridazinone Family

6-(4-Ethylphenyl)pyridazin-3-ol ()
  • Structure : Positional isomer of the target compound, with the 4-ethylphenyl group at position 6 instead of position 3.
  • Key Data: Molecular formula: C₁₂H₁₂N₂O Synonyms: 6-(4-Ethylphenyl)-2H-pyridazin-3-one, MFCD16652685 .
  • Significance : The positional isomerism likely alters electronic properties and binding affinity to biological targets.
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one (11a, )
  • Structure : Features a 3-methoxybenzyl group at position 4 and a methyl group at position 4.
  • Synthesis: Prepared via condensation of 3-methoxybenzaldehyde with a pyridazinone precursor in ethanol/KOH .
  • Key Data :
    • Yield: 65%
    • Melting point: 142–144°C
    • NMR (DMSO-d6): δ 3.75 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂), 6.85–7.30 (m, aromatic H) .
6-(Pyridin-2-yl)pyridazin-3-ol ()
  • Structure : Pyridazine ring substituted with a hydroxyl group at position 3 and a pyridin-2-yl group at position 5.
  • Synthesis : Produced via glyoxylic acid and 2-acetylpyridine condensation, followed by hydrazine cyclization .
  • Key Data :
    • Yield: 60%
    • Melting point: >230°C
    • MS: m/z 200 (M⁺) .

Non-Pyridazine Analogues with Shared Substituents

1-(4-Ethylbenzyl)maleimide (35, –4)
  • Structure : Maleimide core with a 4-ethylbenzyl group.
  • Synthesis : Achieved via alkylation of maleimide with 4-ethylbenzyl bromide .
  • Key Data :
    • Yield: 96%
    • Melting point: 47–48°C
    • Bioactivity: Inhibits hMGL (IC₅₀ = 8.2 µM) and hFAAH (IC₅₀ = 12.4 µM) .

Table 1: Comparative Data for Pyridazine Derivatives

Compound Substituents Yield (%) Melting Point (°C) Key Functional Groups
4-(4-Ethylbenzyl)pyridazin-3-ol 4-ethylbenzyl, 3-OH N/A N/A Hydroxyl, benzyl
6-(4-Ethylphenyl)pyridazin-3-ol 6-(4-ethylphenyl), 3-OH N/A N/A Hydroxyl, phenyl
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one (11a) 3-methoxybenzyl, 6-CH₃ 65 142–144 Methoxy, methyl
6-(Pyridin-2-yl)pyridazin-3-ol 6-pyridin-2-yl, 3-OH 60 >230 Hydroxyl, pyridinyl
1-(4-Ethylbenzyl)maleimide (35) 4-ethylbenzyl, maleimide 96 47–48 Maleimide, benzyl

Bioactivity and Structure-Activity Relationships (SAR)

  • Hydrophobic Substituents : The 4-ethylbenzyl group in this compound and compound 35 enhances interactions with hydrophobic enzyme pockets, as evidenced by the hMGL inhibition of compound 35 .
  • Hydroxyl Group: The 3-OH in pyridazin-3-ol derivatives may act as a hydrogen-bond donor, critical for binding to polar residues in enzyme active sites.
  • Positional Isomerism : Moving the substituent from position 4 to 6 (e.g., 6-(4-ethylphenyl)pyridazin-3-ol) could disrupt optimal binding geometries, reducing potency.

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